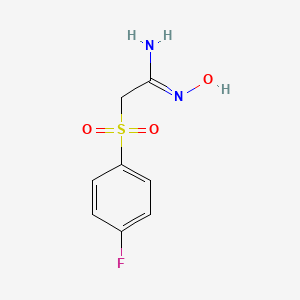

![molecular formula C10H18N2O6 B1143043 6-氨基-2-[双(羧甲基)氨基]己酸 CAS No. 160369-83-5](/img/structure/B1143043.png)

6-氨基-2-[双(羧甲基)氨基]己酸

描述

Synthesis Analysis

The synthesis of related compounds such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives highlights the synthetic strategies employed in accessing complex amino acids. These methods often involve multi-step synthetic processes starting from simpler amino acid precursors to achieve the desired structural complexity with good overall yield (Adamczyk & Reddy, 2001).

Molecular Structure Analysis

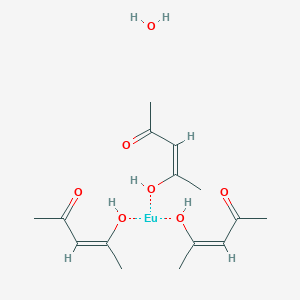

The molecular structure of 6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid and similar compounds is characterized by a flexible, hydrophobic backbone which is significant for its interactions and functionality. Such structural elements are crucial for the compound's application in chemical synthesis and potentially in the creation of polyamide synthetic fibers (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

科学研究应用

它在 DNA 测序方法中用作荧光保护基团。已开发出一种连接有荧光探针的 6-氨基-4-氧代-己酸衍生物,用于保护羟基,并用于一种新的 DNA 测序方法中 (Rasolonjatovo & Sarfati, 1998)。

该化合物在化学合成和聚酰胺合成纤维工业中具有重要意义。它的疏水性、柔性结构在临床上用作抗纤溶药物,在修饰肽合成中用作连接基,在生物活性结构中用作连接子 (Markowska, Markowski, & Jarocka-Karpowicz, 2021)。

它是合成受限氨基酸的关键组分,用于化学、生物化学和药物设计。例如,合成 6-氨基-2-氮杂螺[3.3]庚烷-6-羧酸,增加了空间受限氨基酸的种类 (Radchenko, Grygorenko, & Komarov, 2010)。

它用于合成特定化合物,例如 3,6-双(羧甲基)-4-氨基-6H-噻吩并[2,3-b]吡咯-2-羧酸,这与药物研究有关 (Shao-ji, 2015)。

在高分子科学领域,它有助于合成特定聚合物,如聚(酰胺-胺),它们具有重要的生物学特性 (Ferruti 等,2000)。

它在开发金属绿色缓蚀剂方面发挥作用。为此,已经研究了源自赖氨酸(氨基酸)和各种醛的席夫碱,包括 6-氨基-2-取代己酸 (Gupta, Verma, Quraishi, & Mukherjee, 2016)。

它是研究 Zn2+ 蛋白质相互作用的关键组分,其结构具有特定的荧光探针 (Jefferson, Hunt, & Ginsburg, 1990)。

该化合物被鉴定为各种人类和动物癌细胞系分化的代谢物,表明其在癌症研究中的重要性 (Callery, Egorin, Geelhaar, & Nayar, 1986)。

属性

IUPAC Name |

6-amino-2-[bis(carboxymethyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O6/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFQYGMJENQVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。